molecular formula C7H8BrNO2 B8818777 Ethyl 2-Bromopyrrole-1-carboxylate CAS No. 1375064-62-2

Ethyl 2-Bromopyrrole-1-carboxylate

Cat. No.: B8818777
CAS No.: 1375064-62-2
M. Wt: 218.05 g/mol
InChI Key: DOGPECOQWFTFAA-UHFFFAOYSA-N
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Description

Ethyl 2-bromopyrrole-1-carboxylate is a brominated pyrrole derivative featuring an ester functional group at the 1-position and a bromine substituent at the 2-position. Pyrrole derivatives are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Bromination of pyrrole rings enhances reactivity for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling diverse functionalization.

Properties

IUPAC Name

ethyl 2-bromopyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-2-11-7(10)9-5-3-4-6(9)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGPECOQWFTFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223200
Record name 1H-Pyrrole-1-carboxylic acid, 2-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375064-62-2
Record name 1H-Pyrrole-1-carboxylic acid, 2-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375064-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-1-carboxylic acid, 2-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Biological Activities

Ethyl 2-bromopyrrole-1-carboxylate exhibits several biological activities that make it a candidate for further research in medicinal chemistry:

  • Anticancer Activity : Studies have shown that bromopyrrole derivatives can inhibit the proliferation of various cancer cell lines. This compound has been noted for its potential to induce apoptosis in cancer cells through the modulation of key signaling pathways .
  • Antimicrobial Properties : Research indicates that compounds containing bromopyrrole structures can exhibit antimicrobial effects against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Applications in Pharmaceutical Development

The unique structure of this compound allows it to serve as an important intermediate in the synthesis of more complex pharmaceutical agents. Its derivatives have been explored for their potential use as:

  • Anticancer Therapies : Given its ability to inhibit cancer cell growth, researchers are investigating its derivatives as potential anticancer drugs.
  • Antimicrobial Agents : With rising antibiotic resistance, there is an urgent need for new antimicrobial compounds. This compound and its derivatives could provide a new class of antibiotics .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound:

  • In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : In another study, derivatives of this compound showed promising results against multi-drug resistant bacterial strains, suggesting their utility in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights two brominated pyrrole derivatives and a pyrrolopyridine analog, which differ in substituent positions, ring systems, and reactivity. Key comparisons are outlined below:

Ethyl 2:4-Dimethyl-3-propylpyrrole-5-carboxylate and Derivatives

  • Structure : Features methyl (2,4-positions), propyl (3-position), and ester (5-position) groups. Bromination yields a 2:3-bromo derivative (m.p. 148°C) .
  • Reactivity: Reacts with methanol/formaldehyde to form a pyrromethane dicarboxylate (m.p. 166°C) . Hydrolysis produces a dicarboxylic acid (m.p. 140°C), which decomposes to porphyrins and simpler pyrroles under acidic conditions . Bromination in formic acid yields a dibrominated pyrromethene (m.p. 146°C) .
  • Comparison : Unlike the target compound (bromine at 2-position, ester at 1-position), this derivative has bromine at 2:3-positions and ester at 5-position. The presence of alkyl groups (methyl, propyl) likely increases steric hindrance, reducing reactivity compared to simpler bromopyrrole esters.

Ethyl 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • Structure : A pyrrolopyridine derivative with bromine (3-position), methyl (5-position), and ester (2-position) groups. The fused pyridine ring introduces aromaticity and electronic effects distinct from pyrrole .
  • Availability : Discontinued across all commercial quantities (50mg–500mg), suggesting synthesis challenges or niche applications .
  • However, the bromine at 3-position (vs. 2-position in the target compound) and ester at 2-position (vs. 1-position) may alter regioselectivity in reactions.

Data Table: Comparative Analysis of Brominated Pyrrole Derivatives

Compound Name Substituents Melting Point (°C) Key Reactivity/Applications Availability
Ethyl 2-bromopyrrole-1-carboxylate (Target) Br (2), COOEt (1) Not reported Cross-coupling, drug synthesis Assumed available
Ethyl 2:3-bromo-4-dimethyl-3-propylpyrrole-5-carboxylate Br (2,3), Me (2,4), Pr (3), COOEt (5) 148 Pyrromethane synthesis, porphyrin precursors Historical (1931)
Ethyl 3-bromo-5-methyl-pyrrolopyridine-2-carboxylate Br (3), Me (5), COOEt (2) Not reported Discontinued (specialized uses) Discontinued (2025)

Research Findings and Implications

  • Reactivity Trends : Bromination at the 2-position (target compound) likely enhances electrophilic substitution at adjacent positions, whereas 3-bromo derivatives (e.g., pyrrolopyridine) may favor nucleophilic aromatic substitution due to pyridine’s electron-withdrawing effects .
  • Synthetic Utility: Pyrrole esters with bromine at β-positions (e.g., 2-bromo) are pivotal in constructing porphyrinoids, as demonstrated by the formation of pyrromethanes and porphyrins from the 2:3-bromo derivative .
  • Stability and Availability : The discontinuation of the pyrrolopyridine analog underscores the challenges in synthesizing complex heterocycles, whereas simpler pyrrole derivatives remain more accessible .

Notes on Evidence Limitations

  • The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs.
  • Discontinued status of the pyrrolopyridine derivative highlights the need for updated commercial or synthetic studies .

Preparation Methods

Reaction Conditions and Optimization

  • Brominating Agents : Molecular bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used. NBS offers better control over exothermic reactions and reduces over-bromination risks.

  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (−78°C to 0°C) enhance selectivity.

  • Catalysts : Lewis acids like iron(III) chloride (FeCl₃) or azoisobutyronitrile (AIBN) accelerate bromination.

Example Protocol :

  • Dissolve ethyl pyrrole-1-carboxylate (1.0 equiv.) in THF under nitrogen.

  • Cool to −78°C, add NBS (1.05 equiv.) and AIBN (0.1 equiv.).

  • Warm gradually to room temperature, stir for 12 hours.

  • Quench with aqueous sodium thiosulfate, extract with DCM, and purify via column chromatography (hexane/EtOAc).

Yield : 65–75%.

Multi-Step Synthesis via Lithiation and Stannylation

For higher regioselectivity, a lithiation-stannylation-bromination sequence is employed, particularly when direct bromination fails to achieve desired purity.

Key Steps:

  • Lithiation : Treat N-Boc-pyrrole with n-butyllithium (n-BuLi) and 2,2,6,6-tetramethylpiperidine (TMP) at −78°C to generate a stabilized intermediate.

  • Stannylation : React with trimethylstannyl chloride (Me₃SnCl) to form N-Boc-2-trimethylstannylpyrrole.

  • Bromination : Treat with bromine or NBS to replace the stannyl group with bromine.

  • Esterification : Hydrolyze the Boc group and esterify with ethanol under acidic conditions.

Optimization Insights :

  • Temperature Control : Maintaining −78°C during lithiation prevents side reactions.

  • Stoichiometry : Use 1.05–1.1 equivalents of bromine to avoid di-bromination.

  • Purification : Silica gel chromatography (hexane/EtOAc, 4:1) isolates the product in >90% purity.

Yield : 50–60% (over four steps).

Friedel-Crafts Acylation Followed by Bromination

This method constructs the pyrrole ring with pre-installed functional groups, suitable for scalable production.

Protocol:

  • Friedel-Crafts Acylation : React pyrrole with trichloroacetyl chloride in the presence of AlCl₃ to form 2-trichloroacetylpyrrole.

  • Bromination : Treat with NBS in DCM at room temperature.

  • Esterification : Hydrolyze the trichloroacetyl group and react with ethanol under Mitsunobu conditions (DIAD, PPh₃).

Advantages :

  • Avoids sensitive lithiation steps.

  • Compatible with continuous flow reactors for industrial scaling.

Yield : 70–80%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Purity
Direct BrominationShort reaction time; minimal stepsRisk of over-bromination65–75%>90%
Lithiation-StannylationHigh regioselectivityMoisture-sensitive intermediates50–60%>95%
Friedel-Crafts RouteScalable; avoids cryogenic conditionsRequires toxic reagents (AlCl₃)70–80%>85%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 2-Bromopyrrole-1-carboxylate?

  • Methodological Answer : this compound can be synthesized via bromination of ethyl pyrrole-2-carboxylate derivatives. For example, bromination using one equivalent of bromine in DMF with potassium carbonate (K₂CO₃) as a base yields the target compound in 85% efficiency. This method avoids over-bromination and ensures regioselectivity at the pyrrole ring .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Characteristic ¹H NMR signals include aromatic proton resonances at δ ~6.3–7.6 ppm for pyrrole protons and ethyl ester signals (e.g., quartet at δ ~4.2–4.4 ppm for CH₂CH₃) .
  • Mass Spectrometry (MS) : GC-MS or ESI-MS can confirm the molecular ion peak (e.g., m/z ~265–267 for [M+H⁺] or isotopic patterns due to bromine) .
  • HPLC/LCMS : Purity (>98%) can be assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. What precautions are necessary for handling this compound?

  • Methodological Answer : Due to the instability of 2-bromopyrrole derivatives, store the compound under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light or moisture, as decomposition (e.g., debromination or polymerization) may occur .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : The bromine atom at the 2-position deactivates the pyrrole ring, directing electrophilic attacks to the β-position (C-4 or C-5). For example, formylation under Vilsmeier-Haack conditions yields β-substituted products, while excessive electrophiles may displace bromine. Optimization of reaction temperature and stoichiometry is critical to avoid side reactions .

Q. What strategies enable functionalization of this compound for complex heterocycle synthesis?

  • Methodological Answer :

  • Cross-Coupling Reactions : Use palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to replace bromine with aryl/heteroaryl groups. For example, coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl derivatives .
  • N-Functionalization : Tosylation or benzoylation at the pyrrole nitrogen (N-1) can be achieved using tosyl chloride or benzoyl chloride in the presence of a base (e.g., K₂CO₃) .

Q. How can computational methods aid in predicting the stability and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, predicting charge distribution at the pyrrole ring and bromine’s inductive effects. This helps rationalize regioselectivity in reactions like electrophilic substitution or cross-coupling .

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